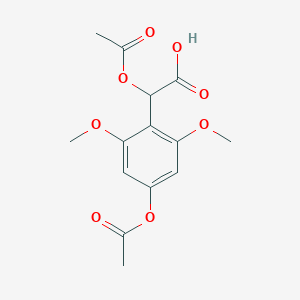
Stampyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stampyrine is a natural compound that has been discovered to have potential applications in scientific research. It is a member of the alkaloid family and is found in the leaves of the plant, Catharanthus roseus. This plant has been used in traditional medicine for centuries, and it is now being studied for its potential as a source of new drugs.
Mécanisme D'action
The mechanism of action of stampyrine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It may also have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
Stampyrine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, stampyrine has been found to have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using stampyrine in lab experiments is that it is a natural compound, which means that it is less likely to have negative side effects than synthetic compounds. Another advantage is that it is relatively easy to extract and purify, which makes it a cost-effective option for research. However, one limitation is that stampyrine is only found in small quantities in Catharanthus roseus, which means that large quantities may be difficult to obtain. Another limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are many potential future directions for research on stampyrine. One direction is to study its potential use in the treatment of various types of cancer. Another direction is to study its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its effects on neurotransmitters in the brain and its potential use in the treatment of neurological disorders. Finally, research is needed to develop more efficient methods for extracting and purifying stampyrine.
Méthodes De Synthèse
Stampyrine is extracted from the leaves of Catharanthus roseus using a solvent extraction method. The leaves are first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or methanol, to extract the stampyrine. The extract is then purified using various methods, such as chromatography, to obtain a pure form of stampyrine.
Applications De Recherche Scientifique
Stampyrine has been found to have potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Stampyrine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propriétés
Numéro CAS |
18503-71-4 |
|---|---|
Nom du produit |
Stampyrine |
Formule moléculaire |
C29H47N3O2 |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)octadecanamide |
InChI |
InChI=1S/C29H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(33)30-28-25(2)31(3)32(29(28)34)26-22-19-18-20-23-26/h18-20,22-23H,4-17,21,24H2,1-3H3,(H,30,33) |
Clé InChI |
CWCFMHSWXZMDBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Autres numéros CAS |
18503-71-4 |
Synonymes |
N-antipyrinylstearic acid amide stampyrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



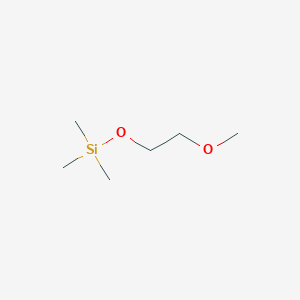
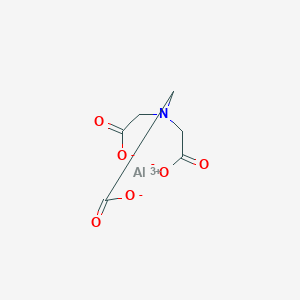
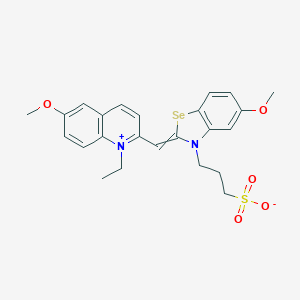


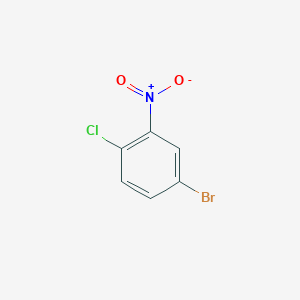
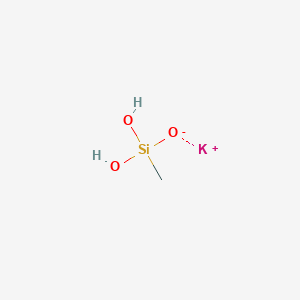
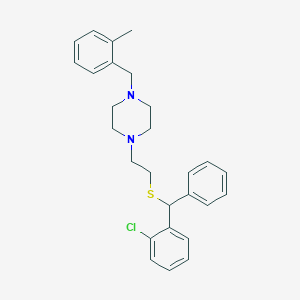
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
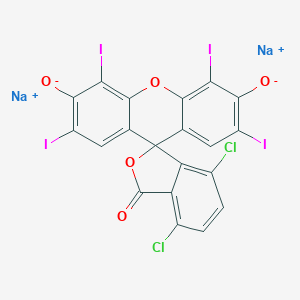
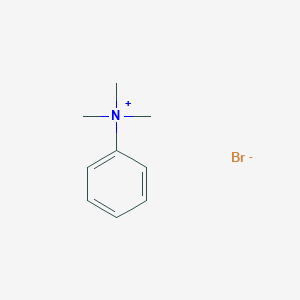
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
